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Compound of Interest

Compound Name: 11-Dodecynoic acid
CAS No.: 16900-60-0
Cat. No.: B093284
Get Quote
. J

Executive Summary: The "Click-Ready" Fatty Acid

11-Dodecynoic acid (CAS 16900-60-0) is a medium-chain fatty acid characterized by a
terminal alkyne group at the omega (

) position. Unlike its alkene counterpart (11-dodecenoic acid), the terminal alkyne provides a
bioorthogonal handle, making this compound a critical tool in chemical biology and materials
science.

It serves as a functional analog of lauric acid (C12:0) and a truncated probe for palmitoylation
(C16:0), enabling the study of protein lipidation via Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC). Furthermore, its carboxylic acid headgroup allows for the formation of
self-assembled monolayers (SAMs) on metal oxides, while the alkyne tail remains available for
post-assembly surface functionalization.

Chemical Identity & Structural Analysis[1][2]

» |IUPAC Name: Dodec-11-ynoic acid[1][2][3]
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Common Name: 11-Dodecynoic acid[1][3][4][5][6]

CAS Number: 16900-60-0[1][2][41[5][7][8]

Molecular Formula:

[2]141[5](8]

SMILES:C#CCCCCCCCCCC(=0)0
Structural Features:
e Headgroup: Carboxylic acid (

). Responsible for solubility in polar organic solvents and binding affinity to metal oxides
(e.g.,

)

» Hydrophobic Spacer: A 10-carbon polymethylene chain. This length dictates the packing
density in SAMs and the membrane residence time in biological assays.

o Terminal Alkyne: A sterically accessible, high-energy bond (

200 kJ/mol) primed for "click" chemistry. It is relatively inert to physiological conditions (pH
7.4, aqueous) until activated by a Cu(l) catalyst.

Physicochemical Parameters

The following data aggregates experimental values and high-confidence predictive models.
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Parameter Value /| Range Context

Monoisotopic mass: 196.146

Molecular Weight 196.29 g/mol
Da
] ] o Low-melting solid at RT (Pure
Physical State Solid / Semi-solid
form)
Higher than 11-dodecenoic
Melting Point 42°C — 48°C acid (~20°C) due to linear
stacking.
N ) Decomposes before boiling at
Boiling Point >300°C (est.)[3][6][9]
atm pressure.
N >50 mM in DMSO. Insoluble in
Solubility DMSO, Ethanol, DCM
water.
Acidity ( Typical for terminal alkyl
4.78 +0.10 _ _
) carboxylic acids.
Lipophilic; readily crosses cell
LogP 3.9-45
membranes.
Store under inert gas (Ar/N2)
Storage -20°C

to prevent oxidation.

Synthesis & Purification Protocol

While 11-dodecynoic acid is commercially available, high-purity synthesis is often required for
sensitive biological assays to remove trace transition metals. The most robust laboratory
method is the Jones Oxidation of the commercially available precursor, 11-dodecyn-1-ol.

Reaction Mechanism (Jones Oxidation)

The primary alcohol is oxidized to the carboxylic acid using Chromic Acid (

) in acetone. The terminal alkyne remains intact under these acidic oxidative conditions,
provided the temperature is strictly controlled.
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Step-by-Step Protocol

Reagents: 11-Dodecyn-1-ol (1.0 eq), Jones Reagent (

in dilute
, 2.5 eq), Acetone (Solvent).

e Preparation: Dissolve 11-dodecyn-1-ol (e.g., 1.0 g) in reagent-grade acetone (20 mL) in a
round-bottom flask. Cool to 0°C using an ice bath.

» Addition: Add Jones Reagent dropwise with vigorous stirring. Maintain temperature <5°C.
The solution will turn from orange to a muddy green (reduction of Cr(VI) to Cr(lll)).

e Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (Hexane:EtOAc 8:2). The alcohol spot (

) should disappear, replaced by the acid spot (near baseline or
with tailing).

e Quenching: Add Isopropanol (2 mL) dropwise to qguench excess oxidant (solution turns bright
green). Stir for 10 mins.

o Workup: Dilute with water (50 mL) and extract with Diethyl Ether (
mL).
 Purification: Wash combined organic layers with Brine. Dry over

. Concentrate in vacuo. Recrystallize from minimal Hexane or purify via silica column
chromatography (Hexane:EtOAc gradient) if high purity (>98%) is required.

Synthesis Workflow Diagram

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093284?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

11-Dodecyn-1-ol
(Alcohol) Acetone, 0°C
Oxidation
Jones Reagent
(CrO3/ H2S04)

Click to download full resolution via product page

Elimination

Post-Reaction Isopropanol Quench

(Remove Cr(VI))

Purification

Chromate Ester 11-Dodecynoic Acid
Intermediate (Carboxylic Acid)

Caption: Synthesis of 11-Dodecynoic Acid via Jones Oxidation, preserving the terminal alkyne
moiety.

Functional Applications
Metabolic Labeling (Bioorthogonal Chemistry)

11-Dodecynoic acid acts as a fatty acid mimetic. It enters the cell, is activated to its Acyl-CoA
thioester, and is incorporated into proteins by acyltransferases (e.g., DHHC family).

o Advantage: The alkyne tag is small and sterically unobtrusive, unlike bulky fluorophores.

o Detection: Post-lysis, the alkyne-labeled proteins are reacted with an Azide-Fluorophore
(e.g., Azide-Biotin or Azide-TAMRA) via CuAAC.

Experimental Workflow: Protein Palmitoylation Profiling

e Pulse: Incubate cells with 50-100

11-Dodecynoic acid in media (low serum) for 4-12 hours.

» Lysis: Wash cells with PBS; lyse in buffer containing protease inhibitors.
» Click Reaction: Add Click Cocktail:

o Azide-Tag (50
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o (1 mM)
o TCEP (1 mM, reducing agent)
o TBTA (100

, ligand to stabilize Cu(l))

o Analysis: SDS-PAGE followed by fluorescence imaging or Streptavidin blot.
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l
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Click to download full resolution via product page
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Caption: Workflow for profiling protein acylation using 11-Dodecynoic acid as a bioorthogonal
probe.

Surface Engineering (SAMs)

The carboxylic acid group binds effectively to metal oxides (

), creating a monolayer where the alkyne tail faces the interface.

e Protocol: Immerse clean oxide substrate in a 1-5 mM ethanolic solution of 11-Dodecynoic
acid for 12—-24 hours. Rinse with ethanol.

« Utility: The resulting surface is "clickable," allowing for the subsequent attachment of
complex biomolecules (peptides, DNA) that would otherwise degrade under SAM formation
conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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Contact our Ph.D. Support Team for a compatibility check
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